molecular formula C7H16N2O4S B2384848 tert-butyl N-(2-sulfamoylethyl)carbamate CAS No. 1375279-51-8

tert-butyl N-(2-sulfamoylethyl)carbamate

Cat. No.: B2384848
CAS No.: 1375279-51-8
M. Wt: 224.28
InChI Key: WDCXNCQLLWKKKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl N-(2-sulfamoylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroethylsulfonamide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

tert-Butyl N-(2-sulfamoylethyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(2-sulfamoylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-sulfamoylethyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, further influencing their function .

Comparison with Similar Compounds

tert-Butyl N-(2-sulfamoylethyl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-sulfamoylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXNCQLLWKKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375279-51-8
Record name tert-butyl N-(2-sulfamoylethyl)carbamate
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